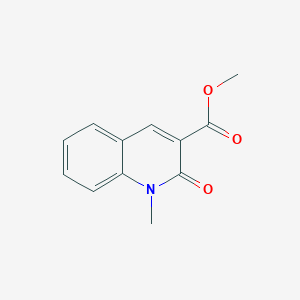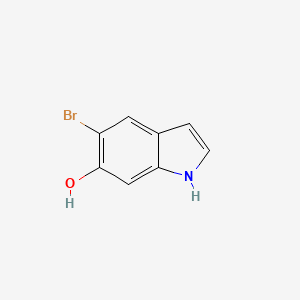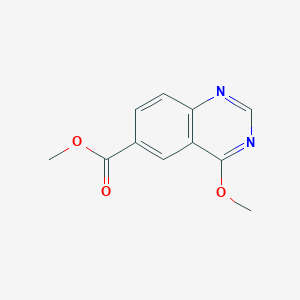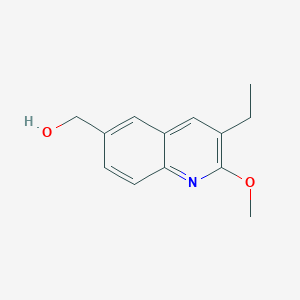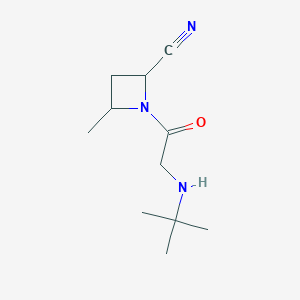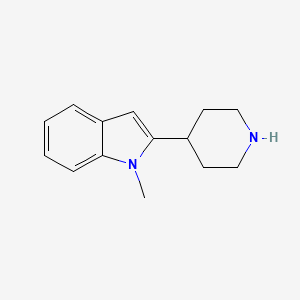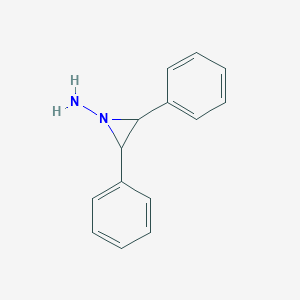![molecular formula C11H17NO3 B15068544 7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B15068544.png)
7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a dimethylaminomethylene group attached to a 1,4-dioxaspiro[4.5]decan-8-one core. The spirocyclic structure imparts significant stability and unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylaminomethylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets and pathways. The dimethylaminomethylene group can interact with various enzymes and receptors, modulating their activity. The spirocyclic structure provides stability and enhances the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A related compound with a similar spirocyclic core but lacking the dimethylaminomethylene group.
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one: Another similar compound with a dimethyl group instead of the dimethylaminomethylene group.
Uniqueness
7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one is unique due to the presence of the dimethylaminomethylene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications where specific interactions and stability are required .
Propiedades
Fórmula molecular |
C11H17NO3 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
(7Z)-7-(dimethylaminomethylidene)-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C11H17NO3/c1-12(2)8-9-7-11(4-3-10(9)13)14-5-6-15-11/h8H,3-7H2,1-2H3/b9-8- |
Clave InChI |
USQWGPXPMUGWHI-HJWRWDBZSA-N |
SMILES isomérico |
CN(C)/C=C\1/CC2(CCC1=O)OCCO2 |
SMILES canónico |
CN(C)C=C1CC2(CCC1=O)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


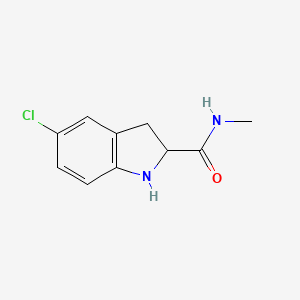
![4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15068472.png)
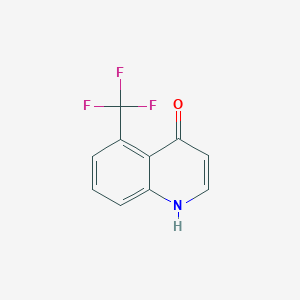
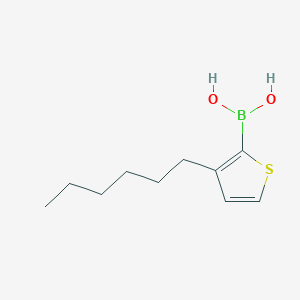
![4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15068491.png)
